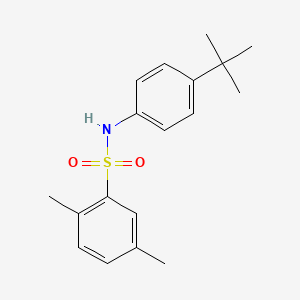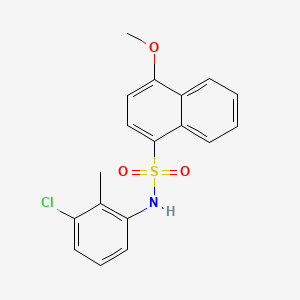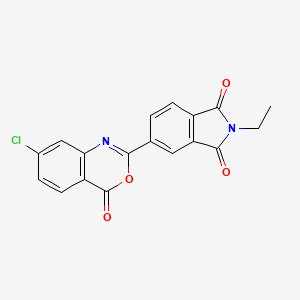
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide
Overview
Description
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide, also known as TBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the family of arylsulfonamides. TBS has been found to have various biochemical and physiological effects, making it an important tool in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the target protein or enzyme. This binding leads to the inhibition of the enzyme activity, which in turn affects the biochemical and physiological processes that the enzyme is involved in. The binding of this compound to CA IX, for example, leads to the inhibition of the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is an important process in maintaining the pH balance in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the target protein or enzyme that it interacts with. Inhibition of CA IX by this compound has been found to lead to a decrease in the growth and survival of cancer cells. This compound has also been shown to have anticonvulsant and analgesic effects, which may be attributed to its inhibition of acetylcholinesterase and monoamine oxidase, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity towards its target proteins and enzymes. This allows for precise manipulation of the biochemical and physiological processes that are being studied. However, one limitation of using this compound is that it may have off-target effects on other proteins and enzymes, leading to unintended consequences.
Future Directions
There are several future directions for the use of N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of this compound analogs that have improved potency and selectivity towards specific target proteins and enzymes. Another area of interest is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, the use of this compound in imaging techniques such as positron emission tomography (PET) may provide a non-invasive method for detecting and monitoring the progression of cancer.
Scientific Research Applications
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the function of various proteins and enzymes. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the activity of other enzymes such as β-lactamases, acetylcholinesterase, and monoamine oxidase.
properties
IUPAC Name |
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-6-7-14(2)17(12-13)22(20,21)19-16-10-8-15(9-11-16)18(3,4)5/h6-12,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJDJIRAOXDDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3617249.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3617253.png)
![N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617260.png)

![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-cyclopentylpropanamide](/img/structure/B3617288.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B3617306.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617314.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3617318.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)
![ethyl 2-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617337.png)
